molecular formula C14H14N2O B15170671 (4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 918960-28-8

(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B15170671
CAS No.: 918960-28-8
M. Wt: 226.27 g/mol
InChI Key: DLVFSRGGZDPHOI-UHFFFAOYSA-N
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Description

The compound (4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one is a cyclohexadienone derivative characterized by a conjugated dienone ring system with distinct substituents:

  • Amino group (-NH₂) at position 5.
  • Methyl group (-CH₃) at position 2.
  • 4-Methylphenylimino group (=N-C₆H₄-CH₃) at position 4, with an E configuration.

Properties

CAS No.

918960-28-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

5-amino-2-methyl-4-(4-methylphenyl)iminocyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H14N2O/c1-9-3-5-11(6-4-9)16-13-7-10(2)14(17)8-12(13)15/h3-8H,15H2,1-2H3

InChI Key

DLVFSRGGZDPHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C(=O)C=C2N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with 2-amino-3-methylphenol under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and observed activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one 5-NH₂, 2-CH₃, 4-(4-methylphenylimino) C₁₄H₁₄N₂O 238.28 Hypothesized therapeutic potential (e.g., acetylcholinesterase modulation based on structural similarity)
Compound III () 2,5-bis(4-hydroxyphenylamino), 4-(4-hydroxyphenylimino) C₂₄H₁₉N₃O₃ 397.43 Positive allosteric modulator of acetylcholinesterase (AChE); lower toxicity in HepG2 cells (LD₅₀: 31.5 μM)
Rosolic Acid () 4-[bis(p-hydroxyphenyl)methylene] C₁₉H₁₄O₃ 290.31 pH-sensitive dye; used in analytical chemistry
4-[(4-Amino-8-hydroxy-1-naphthyl)imino]cyclohexa-2,5-dien-1-one () 4-(4-amino-8-hydroxy-naphthylimino) C₁₆H₁₁N₂O₂ 263.27 Industrial applications (exact use unspecified); notable aromatic interactions due to naphthyl group
Eugenol Metabolite () 2-methoxy, 4-(prop-2-en-1-ylidene) C₁₀H₁₀O₂ 162.19 Hepatotoxic quinone-methyl derivative; formed during eugenol metabolism
2-Chloro-4-[(4-diethylamino-2-methylphenyl)imino]cyclohexa-2,5-dien-1-one () 2-Cl, 4-(diethylamino-methylphenylimino) C₁₇H₁₉ClN₂O 302.80 Potential photophysical applications due to chloro and diethylamino groups

Key Structural Differences and Implications

Methyl and chloro groups (e.g., in the target compound and ’s analog) increase hydrophobicity, favoring lipid bilayer penetration .

Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) stabilize the dienone system via resonance, reducing electrophilicity.

Biological Activity and Toxicity: Compound III’s hydroxylated aromatic rings correlate with lower cytotoxicity in HepG2 cells compared to analogs with non-polar substituents . The hepatotoxicity of eugenol’s metabolite () underscores the role of quinone-forming substituents in adverse effects .

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